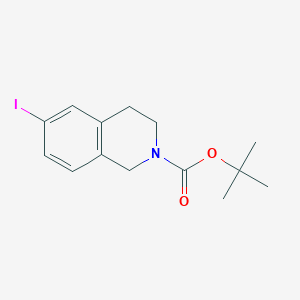

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

IUPAC Nomenclature and Systematic Identification

The compound bears the systematic International Union of Pure and Applied Chemistry name tert-butyl 6-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflecting its structural composition and substitution pattern. Alternative nomenclature includes this compound, which emphasizes the specific positioning of the hydrogen atom in the saturated portion of the heterocyclic system. The compound is also referenced by several synonyms in the chemical literature, including N-BOC-6-iodo-3,4-dihydroisoquinoline and 2-Boc-6-iodo-1,2,3,4-tetrahydroisoquinoline, highlighting the presence of the tert-butoxycarbonyl protecting group.

The Chemical Abstracts Service registry number for this compound is 1008517-84-7, providing a unique identifier for database searches and regulatory documentation. The molecular formula is established as C₁₄H₁₈INO₂, with a corresponding molecular weight of 359.20 grams per mole. The International Chemical Identifier string is InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3, which encodes the complete molecular structure in a standardized format. The simplified molecular-input line-entry system representation is CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)I, providing a linear notation for the compound structure.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound features a partially saturated isoquinoline ring system with specific conformational preferences influenced by the bulky tert-butyl carbamate substituent. The dihydroisoquinoline core adopts a folded conformation where the saturated ethylene bridge (C3-C4) maintains a puckered geometry relative to the aromatic benzene ring portion. The nitrogen atom at position 2 exhibits sp³ hybridization due to the carbamate substitution, contrasting with the aromatic nitrogen typically found in fully aromatic isoquinoline systems.

The iodine substituent at the 6-position significantly influences the molecular geometry through both steric and electronic effects. The carbon-iodine bond length is expected to be approximately 2.1 Ångströms, substantially longer than typical carbon-halogen bonds, which affects the overall molecular dimensions. The tert-butyl carbamate group adopts a conformation that minimizes steric interactions with both the aromatic ring system and the iodine substituent. Computational modeling studies suggest that the molecule exists in multiple low-energy conformations in solution, with rapid interconversion between these states at ambient temperature.

Three-dimensional conformational analysis reveals that the compound exhibits conformational flexibility primarily around the carbamate carbonyl group and the tert-butyl moiety. The dihedral angles between the aromatic ring plane and the carbamate functional group vary depending on the specific conformer, with preferred orientations that maximize orbital overlap while minimizing steric repulsion. The overall molecular volume is approximately 180 cubic Ångströms, reflecting the substantial steric bulk introduced by both the iodine atom and the tert-butyl protecting group.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, with characteristic signals corresponding to the various structural elements. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform typically shows signals for the tert-butyl methyl groups as a singlet around 1.5 parts per million, integrating for nine protons. The methylene protons of the dihydroisoquinoline ring system appear as complex multipiples in the region between 2.8 and 4.5 parts per million, with the exact chemical shifts dependent on the conformational state and substitution effects from the iodine atom.

The aromatic protons of the benzene ring portion exhibit characteristic downfield shifts typical of aromatic systems, appearing between 6.5 and 7.8 parts per million. The presence of the iodine substituent at the 6-position creates distinctive coupling patterns and chemical shift perturbations for adjacent aromatic protons. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected signals for the carbonyl carbon of the carbamate group around 155 parts per million, the aromatic carbons in the 110-140 parts per million range, and the aliphatic carbons of both the ring system and tert-butyl group at higher field positions.

Infrared spectroscopy of the compound shows characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the carbamate group typically appears around 1700 wavenumbers, while carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions occur in the 2800-3100 wavenumber region. The carbon-iodine bond contributes to lower frequency vibrations below 600 wavenumbers, though these are often difficult to observe clearly due to instrumental limitations. Aromatic carbon-carbon stretching modes appear in the 1400-1600 wavenumber region, providing fingerprint information for structural confirmation.

Ultraviolet-visible spectroscopy reveals absorption characteristics consistent with the aromatic isoquinoline chromophore system. The compound exhibits significant absorption in the ultraviolet region, with maximum absorbance typically occurring around 260-280 nanometers due to π-π* electronic transitions within the aromatic system. The presence of the iodine substituent introduces additional electronic perturbations that can shift these absorption maxima and alter the overall absorption profile compared to unsubstituted dihydroisoquinoline derivatives. Molar extinction coefficients for these transitions are typically in the range of 5000-15000 inverse centimeters per mole, consistent with aromatic chromophore systems.

X-ray Diffraction Studies and Conformational Analysis

Crystallographic analysis through X-ray diffraction provides the most definitive structural information for this compound when suitable single crystals can be obtained. The compound typically crystallizes in common space groups, with molecular packing influenced by the bulky tert-butyl groups and the heavy iodine atom. Unit cell parameters reflect the molecular dimensions and intermolecular interactions, with typical cell volumes ranging from 1500-2500 cubic Ångströms depending on the specific crystal system and packing arrangement.

Bond lengths and angles determined from crystallographic analysis confirm the expected geometric parameters for the various functional groups within the molecule. The carbon-nitrogen bond lengths in the dihydroisoquinoline ring system are consistent with single bond character, typically measuring 1.45-1.48 Ångströms. The carbon-iodine bond length is characteristically long at approximately 2.10 Ångströms, reflecting the large atomic radius of iodine. Angular distortions from ideal geometry are minimal, indicating relatively strain-free molecular conformations in the solid state.

Intermolecular interactions in the crystal lattice include weak hydrogen bonding interactions involving the carbamate oxygen atoms and methylene hydrogen atoms of adjacent molecules. Van der Waals interactions between aromatic ring systems contribute to crystal stability, while the iodine atoms may participate in halogen bonding interactions with electron-rich regions of neighboring molecules. The overall crystal packing efficiency is typically high, reflecting favorable intermolecular interactions that stabilize the solid-state structure.

Conformational analysis based on crystallographic data reveals the preferred molecular geometry adopted in the solid state, which may differ from solution conformations due to crystal packing forces. The dihydroisoquinoline ring system maintains its characteristic folded geometry, with the saturated ethylene bridge adopting a half-chair or envelope conformation. The tert-butyl carbamate group orientation is fixed by crystal packing interactions, providing insight into preferred conformational states that may also be populated in solution under ambient conditions.

属性

IUPAC Name |

tert-butyl 6-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOBTROTHMDANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736208 | |

| Record name | tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008517-84-7 | |

| Record name | tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

tert-Butyl Protection: The carboxyl group can be protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized isoquinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Isoquinoline derivatives with substituted functional groups.

科学研究应用

Overview

Tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline family, which has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and material science. Its unique structure, characterized by the presence of an iodine atom and a tert-butyl group, enhances its lipophilicity and reactivity, making it a valuable intermediate in various chemical reactions.

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development. Isoquinoline derivatives are known to interact with various biological targets, including enzymes and receptors.

- Antitumor Activity : Research has indicated that isoquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. This compound may serve as a scaffold for developing new anticancer agents.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains. The iodine substitution may enhance the antimicrobial activity of this compound.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

- Reagent in Cross-Coupling Reactions : The iodine atom can participate in cross-coupling reactions such as Suzuki or Sonogashira reactions, facilitating the formation of more complex structures.

- Synthesis of Functionalized Isoquinolines : The compound can be utilized to synthesize various functionalized isoquinolines through nucleophilic substitution or other modification strategies.

Material Science

The compound's unique structural features lend themselves to applications in material science.

- Development of Organic Light Emitting Diodes (OLEDs) : Isoquinoline derivatives are being explored for their potential use in OLEDs due to their photophysical properties.

- Polymer Chemistry : Tert-butyl groups enhance solubility and processability, making this compound suitable for use in polymeric materials with specific properties.

作用机制

The mechanism of action of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the isoquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.

相似化合物的比较

6-Substituted Derivatives

Key Observations :

- Iodo vs. Hydroxy : The iodine substituent provides a heavier atom (vs. OH), increasing molecular weight by ~110 g/mol. This enhances polarizability, making the compound suitable for X-ray crystallography or heavy-atom derivatization.

- Electrophilicity : Nitro and iodo groups activate the aromatic ring differently. Nitro groups deactivate the ring via electron withdrawal, whereas iodine exerts a mild ortho/para-directing effect .

7-Substituted Derivatives

Key Observations :

- Halogen vs. Aryl Groups : Bromine at the 7-position allows for efficient cross-coupling, similar to iodine at the 6-position. However, aryl groups (e.g., 2-methoxyphenyl) introduce steric bulk, affecting receptor binding in bioactive molecules .

Physicochemical and Spectral Properties

NMR Spectral Comparison

Key Observations :

- Aromatic Protons : Substitution at the 6-position (e.g., iodo, isopropoxy) shifts aromatic proton signals upfield compared to 7-substituted derivatives.

- Aliphatic Protons : Protons adjacent to the Boc group resonate near δ 1.48 ppm (tert-butyl) across all derivatives .

生物活性

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline class, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 337.2 g/mol. The presence of the iodide atom and the tert-butyl group enhances its lipophilicity, which is crucial for its biological activity and membrane permeability.

The biological activity of isoquinoline derivatives often involves interactions with various biological targets, including enzymes and receptors. The mechanisms can include:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and oxidative stress.

- Receptor Modulation : These compounds can act as ligands for neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and pain perception.

Biological Activity

Research indicates that isoquinoline derivatives exhibit a range of biological activities:

- Antitumor Activity : Some studies suggest that isoquinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

- Neuroprotective Effects : Certain isoquinolines have demonstrated protective effects on neuronal cells in vitro and in vivo models of neurodegenerative diseases.

- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and mediators, these compounds may reduce inflammation in various models.

Case Studies

Research has documented the effects of isoquinoline derivatives in several studies:

- Antioxidant Activity : A study highlighted that related compounds exhibited potent antioxidant activity by inhibiting lipid peroxidation and protecting against oxidative damage in cellular models .

- Cancer Research : A specific derivative was shown to induce apoptosis in human cancer cell lines through mitochondrial pathways, suggesting potential for cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Antitumor, Antimicrobial | Enzyme inhibition |

| Tert-butyl 6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Neuroprotective | Receptor modulation |

| Tert-butyl 6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Anti-inflammatory | Cytokine inhibition |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what are their limitations?

- Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, analogous derivatives (e.g., bromo or ethoxy-substituted isoquinolines) are prepared by reacting a halogenated precursor (e.g., 6-bromo derivatives) with alkyl halides or iodides under basic conditions. Flash column chromatography (hexane/EtOAc) is often used for purification, yielding 65–79% for similar iodo derivatives . A key limitation is the sensitivity of the iodo group to harsh reaction conditions, necessitating careful temperature and solvent selection.

Q. How is the structure of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate confirmed experimentally?

- Answer : Structural characterization relies on 1H/13C NMR and ESI-MS . For example, in analogous compounds (e.g., tert-butyl 6-propoxy derivatives), aromatic protons appear at δ 7.00–6.66 ppm (1H NMR, 400 MHz), and the tert-butyl group resonates as a singlet at δ 1.49 ppm. ESI-MS typically shows [M+H-Boc]+ fragments (e.g., m/z 191.1) . X-ray crystallography is less common due to challenges in obtaining high-quality crystals of iodo derivatives.

Q. What are the primary applications of this compound in academic research?

- Answer : It serves as a key intermediate in synthesizing:

- Pharmaceutical candidates : E.g., opioid peptidomimetics (via substitution at the 6-position) .

- Bromodomain inhibitors : By functionalizing the dihydroisoquinoline scaffold with heterocycles (e.g., pyridazinones) .

- Fluorophores or boronate derivatives : For bioconjugation or Suzuki coupling reactions .

Advanced Research Questions

Q. How does the electronic nature of the iodo substituent influence reactivity in cross-coupling reactions compared to bromo or triflate analogs?

- Answer : The iodo group’s lower electronegativity and weaker C–I bond (vs. C–Br or C–OTf) enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki or Heck reactions). However, steric hindrance from the bulky tert-butyl group may reduce efficiency. For example, tert-butyl 7-bromo derivatives show 72% yield in alkylation reactions, while iodo analogs require optimized ligands (e.g., XPhos) to achieve comparable yields .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or Boc-deprotection) during functionalization?

- Methodology :

- Temperature control : Reactions are conducted at ≤80°C to prevent Boc-group cleavage .

- Catalyst screening : Pd(OAc)₂ with electron-rich ligands (e.g., PPh₃) minimizes undesired deiodination .

- Protecting group alternatives : Trityl or Fmoc groups may replace Boc in highly acidic/basic conditions .

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?

- Case Study : In the synthesis of tert-butyl 6-(prop-2-yn-1-yloxy) derivatives, overlapping signals at δ 4.54–4.46 ppm (1H NMR) suggested diastereomer formation. Resolution involved:

- 2D NMR (COSY, HSQC) : To assign proton–carbon correlations.

- Chiral HPLC : For enantiomeric excess (ee) determination (e.g., 92% ee achieved via SFC analysis) .

Q. What computational tools predict the regioselectivity of electrophilic substitutions on the dihydroisoquinoline scaffold?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For tert-butyl 6-substituted derivatives, the 6-position is more electrophilic due to resonance stabilization from the adjacent nitrogen, directing iodination or bromination to this site .

Data Contradictions and Resolution

Q. Why do reported yields for similar iodo derivatives vary significantly (48–90%) across studies?

- Analysis :

- Reagent purity : Lower yields (e.g., 48% in azido derivatives ) correlate with suboptimal purity of starting materials.

- Purification methods : Flash chromatography vs. preparative HPLC impacts recovery rates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 347.24 g/mol (C₁₄H₁₉INO₂) | |

| Typical Purity | ≥95% (HPLC) | |

| Storage Conditions | Sealed, dry, 2–8°C | |

| Key NMR Shifts (1H) | δ 1.49 (s, tert-butyl), 6.6–7.0 (aromatic) |

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。